Thp-peg6
Overview
Description
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
THP-PEG6 is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of THP-PEG6 is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .
Physical And Chemical Properties Analysis
The boiling point of THP-PEG6 is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .
Scientific Research Applications
Dendritic Cell Culture
Thp-peg6 has been used in the culture of dendritic cells (DCs), which play a crucial role in the immune response . Traditional DC culture often fails to replicate the physiological behavior of DCs in real tissue. However, when THP-1 cells were encapsulated in a poly(ethylene glycol) (PEG) hydrogel via thiol-ene photocrosslinking with Thp-peg6, the 3D hydrogel condition was found to be superior to 2D culture in terms of differentiation and maturation of DC .
Hydrogel Stiffness Manipulation
The stiffness of the hydrogel, which can be manipulated by controlling the concentration of Thp-peg6, has been found to affect cell growth and function . In a study, THP-1 cells proliferated well in the soft degradable hydrogel with a higher metabolic activity. However, the stiff matrix inhibited cell growth in 3D .
Biomedical Applications
Thp-peg6 is used in the creation of thermoresponsive hydrogels showing biocompatibility and degradability, which have been under intense investigation for biomedical applications . These hydrogels are composed of hydrophilic poly (ethylene glycol) (PEG) and hydrophobic poly (lactic acid-co-glycolic acid) (PLGA), making them ideal for various biomedical applications .
Drug Delivery Systems
Thermoresponsive hydrogels based on Thp-peg6 have been studied for their potential in drug delivery systems . The gelation behavior, degradation behavior, and drug-release behavior of these hydrogels make them promising candidates for delivering therapeutic agents .
Regeneration Medicine
Thp-peg6-based hydrogels have also been explored in the field of regeneration medicine . Their biocompatibility, degradability, and thermoresponsive gelation make them suitable for applications in tissue engineering and regenerative medicine .
Structural Analysis
Research on block copolymers composed of PEG and PLGA, including Thp-peg6, has led to new findings from structural analysis by simulation, small-angle neutron scattering (SANS), and other analytical methods .
Mechanism of Action
Target of Action
THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of THP-PEG6 are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, THP-PEG6 serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, THP-PEG6 is used as a linker to attach an ADC cytotoxin to an antibody .
Biochemical Pathways
The biochemical pathways affected by THP-PEG6 are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .
Pharmacokinetics
The pharmacokinetics of THP-PEG6 would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .
Result of Action
The result of THP-PEG6’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .
Action Environment
The action environment can influence the efficacy and stability of the PROTACs or ADCs that THP-PEG6 is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .
Safety and Hazards
Future Directions
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that THP-PEG6 has potential for future applications in the development of targeted therapy drugs.
Relevant Papers
- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .
- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .
- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .
properties
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg6 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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